molecular formula C12H15N3O5S B5715231 1-(2-NITROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

1-(2-NITROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5715231
M. Wt: 313.33 g/mol
InChI Key: JMBRLEOGEFVKBB-UHFFFAOYSA-N
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Description

1-(2-NitROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the synthesis of novel compounds targeting infectious diseases. Its structure incorporates a piperidine-4-carboxamide core, a motif frequently employed as a building block to enhance the druggability of potential therapeutic agents. The 2-nitrobenzenesulfonyl (o-Ns) group is a versatile protecting group for amines, facilitating complex multi-step synthetic sequences. This compound serves as a critical precursor in the development of antitubercular agents. Research has demonstrated that structural hybrids containing the piperidine-4-carboxamide scaffold exhibit promising in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv strain . The piperazine and piperidine sulfonamide derivatives are attractive scaffolds in anti-infective research due to their cost-effectiveness, low toxicity, and potent biological activity . Furthermore, the carboxamide functionality is a key pharmacophore that can form crucial hydrogen bonds with biological targets, as seen in the development of inhibitors for the Hedgehog (Hh) signaling pathway, where similar amide structures interact with the Smoothened (Smo) receptor . Researchers value this compound for its utility in the "tail approach" for designing molecular hybrids. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various biological targets . The presence of the sulfonamide group can also influence the lipophilicity of the final molecule, which is a critical parameter for biological activity and permeability . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-nitrophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S/c13-12(16)9-5-7-14(8-6-9)21(19,20)11-4-2-1-3-10(11)15(17)18/h1-4,9H,5-8H2,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBRLEOGEFVKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332551
Record name 1-(2-nitrophenyl)sulfonylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202592
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331713-48-5
Record name 1-(2-nitrophenyl)sulfonylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Analysis of 1 2 Nitrobenzenesulfonyl Piperidine 4 Carboxamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 1-(2-nitrobenzenesulfonyl)piperidine-4-carboxamide. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopic Analysis and Proton Environments

The ¹H NMR spectrum of this compound provides detailed information about the different proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the nitrobenzenesulfonyl group and the aliphatic protons of the piperidine (B6355638) ring and carboxamide group.

The protons on the piperidine ring typically appear as a series of multiplets in the aliphatic region of the spectrum. The axial and equatorial protons at each carbon position are chemically non-equivalent due to the chair conformation of the piperidine ring, leading to complex splitting patterns. The proton at C4, adjacent to the carboxamide group, is expected to resonate at a specific chemical shift, influenced by the electron-withdrawing nature of the substituent.

The aromatic protons of the 2-nitrobenzenesulfonyl group are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The substitution pattern on the benzene (B151609) ring will dictate the multiplicity and coupling constants of these signals. The protons of the carboxamide group (-CONH₂) will present as two distinct signals, or a single broad signal, in the downfield region, and their chemical shift can be sensitive to the solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Piperidine H2, H6 (axial) 2.80 - 3.00 m
Piperidine H2, H6 (equatorial) 3.80 - 4.00 m
Piperidine H3, H5 (axial) 1.60 - 1.80 m
Piperidine H3, H5 (equatorial) 1.90 - 2.10 m
Piperidine H4 2.40 - 2.60 m
Aromatic H 7.70 - 8.40 m
-CONH₂ 7.20 (br s), 7.60 (br s) br s

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis and Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

The carbonyl carbon of the carboxamide group is expected to appear significantly downfield, typically in the range of 170-180 ppm. The carbons of the piperidine ring will resonate in the aliphatic region, generally between 25 and 50 ppm. The carbons of the aromatic ring will be observed in the region of 120-150 ppm, with the carbon attached to the nitro group being the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O ~175
Piperidine C2, C6 ~45
Piperidine C3, C5 ~28
Piperidine C4 ~42
Aromatic C (ipso-SO₂) ~135
Aromatic C (ipso-NO₂) ~148
Aromatic CH 124 - 134

Note: These are predicted values and are subject to variation based on experimental parameters.

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are powerful for confirming the structural assignments made from 1D NMR data and for providing insights into the molecule's conformation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be instrumental in tracing the connectivity of the protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This experiment would definitively assign the proton signals to their corresponding carbon atoms in the piperidine ring and the aromatic system.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique would be crucial for establishing the connectivity between the piperidine ring, the sulfonyl group, and the carboxamide moiety. For instance, correlations between the piperidine H2/H6 protons and the ipso-carbon of the benzene ring would confirm the N-S bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is valuable for determining the stereochemistry and preferred conformation of the piperidine ring. For example, cross-peaks between axial protons on the same side of the ring would be expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of moderately polar molecules like this compound. In positive ion mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺. Adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed.

Table 3: Predicted ESI-MS Data for this compound

Ion Predicted m/z
[M+H]⁺ 328.0916
[M+Na]⁺ 350.0735

Note: The molecular formula of the compound is C₁₂H₁₅N₃O₅S, with a monoisotopic mass of 329.0732 u.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a higher-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. The molecular ion peak (M⁺) may be observed, but it is often weak due to the facile fragmentation of the molecule.

Key fragmentation pathways would likely involve the cleavage of the sulfonamide bond and fragmentations within the piperidine ring.

Table 4: Predicted Key Fragment Ions in EI-MS of this compound

Fragment Ion Predicted m/z Possible Structure
[M - NO₂]⁺ 283 Loss of a nitro group
[C₆H₄NO₂S]⁺ 186 2-Nitrobenzenesulfonyl cation
[C₅H₁₀NCO]⁺ 112 Piperidine-4-carboxamide fragment
[C₅H₁₀N]⁺ 84 Piperidinyl cation

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound. For this compound, with a molecular formula of C₁₂H₁₅N₃O₅S, the expected monoisotopic mass is 329.0736 daltons. HRMS analysis, typically using techniques like electrospray ionization (ESI), would yield a measured mass-to-charge ratio (m/z) that closely matches this theoretical value, often to within a few parts per million (ppm). This level of precision allows for the confident differentiation from other compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by showing characteristic losses of moieties such as the nitro group (NO₂) or cleavage of the piperidine ring. nih.gov

Ion TypeTheoretical m/zDescription
[M+H]⁺330.0809Protonated molecule
[M+Na]⁺352.0628Sodium adduct
[M-H]⁻328.0662Deprotonated molecule

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, the spectra are dominated by characteristic vibrations of its constituent parts.

The 2-nitrobenzenesulfonyl group gives rise to strong and distinct vibrational bands. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are typically observed in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. scispace.com The sulfonamide (SO₂) group also presents characteristic asymmetric and symmetric stretching modes, which for a related derivative, 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, were found at approximately 1350 cm⁻¹ and 1279 cm⁻¹, respectively. scispace.com

The piperidine ring contributes to the spectrum with C-H stretching vibrations, usually found between 2800 and 3000 cm⁻¹, and various bending and rocking modes at lower wavenumbers. scispace.com The carboxamide functional group is identifiable by the C=O stretching vibration (Amide I band), typically a very strong band around 1630-1680 cm⁻¹, and the N-H bending vibration (Amide II band) near 1550-1640 cm⁻¹. The N-H stretching vibration of the primary amide appears in the region of 3200-3400 cm⁻¹. globalresearchonline.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide (N-H)Stretching3200 - 3400Medium
Piperidine (C-H)Stretching2800 - 3000Medium-Strong
Amide (C=O)Stretching (Amide I)1630 - 1680Strong
Nitro (NO₂)Asymmetric Stretching1520 - 1560Strong
Sulfonamide (SO₂)Asymmetric Stretching~1350Strong
Nitro (NO₂)Symmetric Stretching1345 - 1385Strong
Sulfonamide (SO₂)Symmetric Stretching~1280Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the crystalline solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the title compound is not available, data from the closely related derivative, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, offers significant insights. scispace.comresearchgate.net

Analysis of the derivative reveals that it crystallizes in the monoclinic system with the space group Pc. scispace.comresearchgate.net The geometry around the sulfur atom in the sulfonamide group is described as a distorted tetrahedron, a typical arrangement for this functional group. scispace.comresearchgate.net The S-N bond distance is within the expected range for such compounds. researchgate.net The bond angles around the piperidine nitrogen atom can show some deviation from ideal tetrahedral geometry due to the influence of the bulky sulfonyl group. scispace.comresearchgate.net

Crystal Data for 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol scispace.comresearchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupPc
a (Å)9.2360(4)
b (Å)10.7750(8)
c (Å)13.4110(8)
β (°)124.162(4)
Volume (ų)1104.35(12)
Z2

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant force. The N-H protons of the primary carboxamide are strong hydrogen bond donors, while the carbonyl oxygen (C=O) and the sulfonyl oxygens (S=O) are effective hydrogen bond acceptors. This can lead to the formation of robust hydrogen-bonded networks, such as chains or dimers, which are common motifs in sulfonamide and carboxamide structures. nih.govnih.gov

The conformation of the molecule in the solid state is determined by a balance of intramolecular steric effects and intermolecular packing forces. For the piperidine ring, the chair conformation is the most stable and is consistently observed in related crystal structures. scispace.comresearchgate.net This conformation minimizes steric strain and torsional strain within the six-membered ring.

The relative orientation of the 2-nitrobenzenesulfonyl group and the 4-carboxamide substituent on the piperidine ring is also a key conformational feature. The carboxamide group can exist in either an axial or equatorial position. Computational and experimental studies on substituted piperidines show that the preference for axial or equatorial substitution is influenced by a complex interplay of steric and electronic factors. nih.govresearchgate.net The orientation of the nitrobenzenesulfonyl group relative to the piperidine ring is defined by the torsion angles around the S-N bond, which will adopt a conformation that minimizes steric clashes with the piperidine ring protons.

Theoretical and Computational Chemistry Investigations of 1 2 Nitrobenzenesulfonyl Piperidine 4 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.

The initial step in computational analysis involves geometry optimization to find the lowest energy conformation of the molecule. For 1-(2-nitrobenzenesulfonyl)piperidine-4-carboxamide, this process would involve determining the most stable arrangement of its constituent rings and substituent groups.

DFT calculations, for instance using the B3LYP functional with a 6-31G basis set, are commonly employed for such optimizations. unpatti.ac.idnih.gov The optimization of nitrobenzene (B124822) derivatives has shown that the nitro group can influence the planarity and bond lengths of the benzene (B151609) ring. unpatti.ac.id The final optimized geometry would provide key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Table 1: Predicted Optimized Geometrical Parameters for Key Moieties (Based on Analogous Structures) This table presents hypothetical yet plausible data based on computational studies of similar molecular fragments.

Parameter Moiety Predicted Value
C-N (ring) Bond Length Piperidine (B6355638) 1.47 Å
C-C (ring) Bond Length Piperidine 1.54 Å
S-N Bond Length Sulfonamide 1.63 Å
N-O Bond Length Nitro Group 1.22 Å
C-S-N Bond Angle Sulfonamide 107°

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the characterization of synthesized compounds. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. For this compound, characteristic vibrational modes would include the stretching frequencies of the N-H and C=O bonds in the carboxamide group, the S=O stretching in the sulfonamide group, and the N-O stretching of the nitro group. researchgate.netglobalresearchonline.net DFT methods can predict these frequencies with good agreement with experimental data, often with the application of a scaling factor to account for anharmonicity. globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net For the target molecule, distinct signals would be expected for the protons and carbons of the piperidine ring, the nitrobenzene ring, and the carboxamide group. The chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Based on Analogous Compounds) This table presents hypothetical yet plausible data based on computational studies of similar molecular fragments.

Spectroscopic Data Functional Group Predicted Wavenumber/Chemical Shift
IR Frequency (cm⁻¹) C=O Stretch (Amide) ~1680
IR Frequency (cm⁻¹) S=O Stretch (Sulfonamide) ~1350 (asymmetric), ~1160 (symmetric)
IR Frequency (cm⁻¹) N-O Stretch (Nitro) ~1530 (asymmetric), ~1350 (symmetric)
¹H NMR (ppm) Amide N-H 7.5 - 8.5

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.orglibretexts.org The energies of these orbitals and their distribution across the molecule are key indicators of its chemical reactivity and electronic properties. taylorandfrancis.comyoutube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides a measure of the molecule's kinetic stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the electron-withdrawing nitro group on the benzene ring is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. researchgate.net The HOMO is likely to be localized on the more electron-rich parts of the molecule. DFT calculations can provide detailed visualizations of the HOMO and LUMO, showing the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. libretexts.orgresearchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies (Based on Analogous Compounds) This table presents hypothetical yet plausible data based on computational studies of similar molecular fragments.

Orbital Predicted Energy (eV)
HOMO -7.0 to -6.0
LUMO -2.5 to -1.5

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics simulations provide a way to study the time-dependent behavior of a molecular system. MD simulations compute the trajectories of atoms and molecules, offering insights into conformational changes and interactions with other molecules, such as a biological target. researchgate.net

While DFT can identify the lowest energy conformation, a molecule at a finite temperature will exist as an ensemble of different conformations. MD simulations can explore the accessible conformational space by simulating the molecule's movement over time. researchgate.net For this compound, MD simulations could reveal the flexibility of the piperidine ring and the rotational freedom of the carboxamide and nitrobenzenesulfonyl substituents. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site. nih.govnih.gov

Given that many sulfonamide and piperidine-containing molecules exhibit biological activity, MD simulations are a valuable tool for studying their interactions with protein targets. nih.govacs.orgnih.govtandfonline.com If this compound were to be investigated as a potential inhibitor of an enzyme, for example, MD simulations could be used to model its binding process. nih.govacs.org

These simulations can provide a detailed picture of the binding mode, identifying key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's active site. researchgate.netresearchgate.net Furthermore, MD can be used to estimate the stability of the ligand-protein complex over time and to calculate the free energy of binding, which is a measure of the ligand's affinity for the target. nih.gov Such studies are crucial in the rational design of more potent and selective drug candidates.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Molecular Docking and Ligand Interaction Profiling of this compound

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and its protein target.

Prediction of Binding Modes with Proposed Molecular Targets

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the binding modes can be inferred from studies on structurally related sulfonamide and piperidine derivatives. These studies suggest that this class of compounds can interact with a variety of protein targets. The predicted binding modes are largely dictated by the molecule's key structural features: the nitrobenzenesulfonyl group and the piperidine-4-carboxamide moiety.

The benzenesulfonamide (B165840) portion of the molecule is a common pharmacophore known to target enzymes such as carbonic anhydrases. nih.gov In such interactions, the sulfonamide group typically coordinates with a zinc ion in the enzyme's active site, while the benzene ring forms hydrophobic and van der Waals interactions with nearby amino acid residues. cumhuriyet.edu.tr The nitro group, being strongly electron-withdrawing, can influence the electronic properties of the benzene ring and participate in specific interactions.

The piperidine-4-carboxamide scaffold is prevalent in ligands targeting G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. nih.gov In these interactions, the piperidine ring often occupies a hydrophobic pocket, and the carboxamide group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with polar residues in the receptor's binding site. researchgate.net

Given the hybrid nature of this compound, it could potentially exhibit a range of binding modes depending on the specific protein target. Molecular docking simulations would be instrumental in elucidating the precise interactions and identifying the most likely protein targets.

Table 1: Potential Molecular Targets for Sulfonamide and Piperidine Derivatives

Target Class Specific Examples Key Interacting Moiety
Enzymes Carbonic Anhydrases (hCA I, II, IX, XII) Benzenesulfonamide
GPCRs Serotonin Receptors (5-HT1A, 5-HT6, 5-HT7), Dopamine Receptors (D2) Piperidine-carboxamide
Viral Proteins SARS-CoV-2 Main Protease (Mpro) General structure

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

The stability of the ligand-protein complex is governed by a variety of non-covalent interactions. For this compound, the key interactions would include hydrogen bonding and π-stacking.

Hydrogen Bonding: The molecule possesses several functional groups capable of forming hydrogen bonds. The sulfonamide group has both a hydrogen bond donor (N-H) and two acceptors (S=O). The carboxamide group also features a hydrogen bond donor (N-H) and an acceptor (C=O). The nitro group's oxygen atoms can also act as hydrogen bond acceptors. These groups can form a network of hydrogen bonds with polar amino acid residues in a protein's active site, significantly contributing to the binding affinity. Studies on related sulfonamides have highlighted the importance of N-H...O=S hydrogen bonds in forming stable crystalline structures. nih.gov

π-Stacking: The nitrobenzene ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. researchgate.net These interactions are influenced by the electronic nature of the aromatic ring. The presence of the electron-withdrawing nitro group can enhance these stacking interactions. rsc.org The interplay between hydrogen bonding and π-stacking is crucial, as hydrogen bonds can reinforce stacking interactions, leading to a more stable complex. rsc.org

A detailed analysis of the non-covalent interaction profile is essential for understanding the molecular basis of the compound's biological activity and for guiding further structural modifications to enhance potency and selectivity.

Quantum Chemical Studies on Reactivity and Reaction Pathways

Quantum chemical studies provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of molecules at the atomic level.

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound typically involves the reaction of 2-nitrobenzenesulfonyl chloride with piperidine-4-carboxamide. researchgate.net This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. Quantum chemical calculations can be employed to analyze the transition state of this key synthetic step.

The reaction is proposed to proceed through a concerted S(_N)2-type mechanism or a two-step addition-elimination pathway. In the S(_N)2-type transition state, the nitrogen atom of the piperidine ring attacks the sulfur atom of the sulfonyl chloride, with the simultaneous departure of the chloride ion. This transition state would be characterized by a trigonal bipyramidal geometry around the sulfur atom.

Alternatively, in an addition-elimination mechanism, the nucleophilic attack of the piperidine nitrogen leads to a tetrahedral intermediate. The subsequent elimination of the chloride ion forms the final product. Transition state analysis would involve locating the transition state structure on the potential energy surface and calculating its energy, which corresponds to the activation energy of the reaction. Theoretical calculations on similar sulfonamide syntheses have suggested that the reaction is a kinetically controlled process. nih.gov

Electronic Effects of Substituents on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by the electronic effects of its substituents.

The 2-Nitro Group: The nitro group at the ortho position of the benzene ring is a strong electron-withdrawing group due to both the inductive and resonance effects. researchgate.net This has several consequences:

It increases the electrophilicity of the sulfur atom in the sulfonyl group, making it more susceptible to nucleophilic attack.

It can influence the orientation of the benzene ring within a binding pocket to favor specific non-covalent interactions.

The electron-withdrawing nature of the nitro group affects the π-electron density of the aromatic ring, which can modulate π-π stacking interactions. mdpi.com

Quantum chemical calculations, such as the analysis of molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO), can provide a quantitative understanding of these electronic effects. The MEP map would reveal the electron-rich and electron-deficient regions of the molecule, indicating sites for potential electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Features Influencing Molecular Interactions

The biological activity of 1-(2-nitrobenzenesulfonyl)piperidine-4-carboxamide is dictated by the interplay of its constituent chemical moieties. The specific arrangement and properties of the 2-nitrobenzenesulfonyl group, the piperidine-4-carboxamide core, and any substitutions on these components are critical in determining how the molecule interacts with its biological target.

Impact of Nitro Group Position and Number on Activity

The presence and positioning of the nitro group on the benzenesulfonyl ring are significant determinants of the compound's biological effects. The nitro group is a potent electron-withdrawing group, and its location can substantially alter the electronic properties of the entire molecule, thereby influencing its binding affinity and reactivity. nih.gov

Research on various classes of compounds has consistently demonstrated that the position of a nitro group on an aromatic ring is crucial for biological activity. For instance, in a series of chalcone (B49325) derivatives, compounds bearing a nitro group at the ortho position exhibited the highest anti-inflammatory activity. This suggests that the ortho-positioning, as seen in this compound, may be a key factor for its specific molecular interactions. The ortho-nitro group can also act as an intramolecular nucleophilic assistant in certain reactions, a role that is dependent on its specific placement. nih.gov

Furthermore, the number of nitro groups can also play a critical role. Studies on nitrobenzenesulfonamide hybrids have shown that analogs with a 2,4-dinitro substitution on the phenyl ring of the sulfonamide moiety were the most potent in terms of antitubercular activity. This indicates that increasing the number of nitro groups can, in some cases, enhance the desired biological effect.

The following table summarizes the general observations on the impact of the nitro group based on related studies.

Substitution Pattern General Observation on Activity Potential Rationale
2-Nitro (ortho)Often associated with high activity in various compound classes.Specific steric and electronic interactions at the binding site; potential for intramolecular interactions.
3-Nitro (meta)Activity can be variable, often lower than ortho or para isomers.Alters the electronic distribution of the ring differently than ortho/para positions.
4-Nitro (para)Frequently shows significant activity, though sometimes less than the ortho isomer.Strong electron-withdrawing effect through resonance, influencing binding.
Dinitro (e.g., 2,4-dinitro)Can lead to a significant increase in potency in certain scaffolds.Enhanced electron-withdrawing properties and potential for additional interactions.

Role of Piperidine (B6355638) Ring Substituents on Molecular Interactions

The piperidine ring serves as a central scaffold in a vast number of biologically active compounds, and its substitution pattern is a critical factor in determining molecular interactions. The conformation of the piperidine ring and the spatial orientation of its substituents can significantly impact how a molecule fits into a binding pocket.

While specific SAR studies on substituted piperidine rings within the this compound framework are limited, general principles from medicinal chemistry suggest that introducing substituents at various positions on the piperidine ring would modulate activity. For example, small alkyl or functional groups at the C-2, C-3, or C-4 positions could provide additional points of interaction with a biological target, potentially enhancing binding affinity or selectivity. Conversely, bulky substituents could introduce steric hindrance, leading to a decrease in activity. The specific impact would be highly dependent on the topology of the target's binding site.

Effects of Carboxamide Substitutions on Binding Affinity

The carboxamide group at the 4-position of the piperidine ring is another key site for modification to tune the biological activity of this compound. The hydrogen atoms on the amide nitrogen can act as hydrogen bond donors, and the carbonyl oxygen can act as a hydrogen bond acceptor, both of which are crucial for molecular recognition.

A study on a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which share a similar core structure, demonstrated the profound impact of N-substitutions on the carboxamide. In this study, various substituted piperazines and benzylamines were attached to the carboxamide nitrogen, leading to a range of inhibitory activities against human carbonic anhydrase isoforms. nih.gov This highlights that the "tail" portion of the molecule, extending from the carboxamide, can be modified to achieve desired potency and selectivity. For instance, the nature of the substituent (e.g., aromatic, aliphatic, heterocyclic) and its electronic properties (e.g., electron-donating or electron-withdrawing) can significantly influence the binding affinity. nih.gov

The following table illustrates the potential impact of different classes of substituents on the carboxamide nitrogen, based on findings from related compound series.

Carboxamide N-Substituent Potential Impact on Binding Affinity Rationale
Unsubstituted (-NH2)Baseline activityProvides hydrogen bond donating capability.
N-AlkylCan increase or decrease affinityMay introduce favorable hydrophobic interactions or steric clash.
N-ArylCan significantly enhance affinityPotential for pi-stacking and other aromatic interactions.
N-Heterocyclyl (e.g., Piperazine)Can modulate selectivity and potencyIntroduces additional points for interaction and can alter physicochemical properties. nih.gov

Rational Design of Analogs Based on SAR Insights

The insights gained from structure-activity relationship studies provide a roadmap for the rational design of novel analogs of this compound with improved properties. Strategies such as scaffold hopping, bioisosteric replacement, and linker modification are employed to optimize the lead compound.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different but functionally equivalent scaffold. uniroma1.it For this compound, the piperidine ring could be a candidate for scaffold hopping. For instance, it could be replaced with other cyclic systems, such as pyrrolidine (B122466) or azepane, to explore different ring sizes and conformations.

Bioisosteric replacement is a more subtle modification where one functional group is replaced by another with similar physicochemical properties. This can be used to improve potency, selectivity, or pharmacokinetic properties. drughunter.com In the context of the target molecule, the sulfonamide group itself could be a target for bioisosteric replacement. It has been shown that a sulfonamide group can sometimes be replaced by a carboxyl group or other acidic moieties, which can alter the compound's properties while maintaining key interactions. researchgate.net Similarly, the carboxamide group could be replaced with other bioisosteres such as a 1,2,4-oxadiazole (B8745197) or a tetrazole to modulate its hydrogen bonding capabilities and metabolic stability.

Computational Approaches in SAR Derivation

In the quest to understand and optimize the biological activity of "this compound" and its analogs, computational methods have become indispensable. These in silico techniques provide profound insights into the structure-activity relationships (SAR), guiding the design of novel and more potent molecules. By modeling the interactions between a compound and its biological target, researchers can predict the activity of yet-unsynthesized derivatives, thereby saving significant time and resources in the drug discovery pipeline. The primary computational approaches employed in the SAR derivation for compounds structurally related to "this compound" include Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling coupled with virtual screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of benzenesulfonamide (B165840) and piperidine carboxamide, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods are instrumental in understanding how steric, electrostatic, and hydrophobic properties of the molecules influence their biological potency. tandfonline.comresearchgate.netresearchgate.net

In a typical 3D-QSAR study for a series of analogs of "this compound," the molecules would be aligned based on a common scaffold. Subsequently, CoMFA and CoMSIA models are generated to correlate the 3D molecular fields with the observed biological activities. The statistical robustness and predictive power of these models are evaluated using various parameters, as illustrated in the hypothetical table below, which is representative of findings for similar compound classes. benthamdirect.com

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (External validation)Field Contributions (%)
CoMFA0.6250.9980.837Steric: 71.6, Electrostatic: 28.4
CoMSIA0.6450.9870.698Steric: 25, Electrostatic: 35, Hydrophobic: 20, H-bond Donor: 10, H-bond Acceptor: 10

The contour maps generated from these models provide a visual representation of the SAR. For instance, a CoMFA steric contour map might indicate that bulky substituents are favored in a particular region of the molecule for enhanced activity, while an electrostatic map could highlight areas where electropositive or electronegative groups are preferred. These insights are crucial for the rational design of new derivatives with improved potency. tandfonline.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational tool used to distill the essential structural features of a molecule required for its biological activity. A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov For "this compound," a pharmacophore model would likely include features from the nitrobenzenesulfonyl group, the piperidine ring, and the carboxamide moiety.

A hypothetical pharmacophore model for this class of compounds could be composed of the following features, based on the analysis of structurally related molecules:

Pharmacophoric FeatureCorresponding Chemical Moiety
Hydrogen Bond AcceptorOxygen atoms of the sulfonyl group and the nitro group
Hydrogen Bond DonorAmide N-H group
Aromatic Ring2-nitrophenyl ring
Hydrophobic GroupPiperidine ring

Once a reliable pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases. nih.gov This process helps in identifying novel compounds that possess the desired pharmacophoric features and are, therefore, likely to exhibit the targeted biological activity. The hits from virtual screening can then be prioritized for further computational analysis, such as molecular docking, to predict their binding modes and affinities with the biological target. This integrated approach of pharmacophore modeling and virtual screening significantly accelerates the discovery of new lead compounds. nih.gov

Mechanistic Studies of Molecular Interactions and Biochemical Pathways

In Vitro Enzyme Inhibition Studies

Currently, there is a notable absence of specific in vitro enzyme inhibition data for 1-(2-NITROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE across a range of biological targets. The following sections provide an overview of the established mechanisms for related compound classes.

While direct studies on the interaction between this compound and carbonic anhydrases are not presently available, the benzenesulfonamide (B165840) scaffold is a well-established pharmacophore for carbonic anhydrase inhibitors. These inhibitors typically function by coordinating with the zinc ion in the enzyme's active site. This interaction is mediated by the sulfonamide group, which displaces a water molecule or hydroxide (B78521) ion from the zinc, thereby disrupting the catalytic cycle of carbon dioxide hydration. The specificity and potency of these inhibitors can be modulated by substitutions on the benzene (B151609) ring and the carboxamide moiety, which can form additional interactions with amino acid residues in the active site. A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides have been investigated for their inhibitory action against four human carbonic anhydrase isoforms, with some showing isoform-selective inhibition nih.gov.

Specific research on the antimycobacterial activity of this compound is not documented in the available literature. However, the piperidine-4-carboxamide (P4C) chemical class has been identified as a promising scaffold for developing novel inhibitors of mycobacterial DNA gyrase. For instance, the P4C compound MMV688844 and its more potent analog have demonstrated bactericidal and antibiofilm activity against Mycobacterium abscessus. asm.orgresearchgate.netresearcher.lifenih.gov The mechanism of action for these P4Cs involves the inhibition of the wild-type DNA gyrase, an essential enzyme for DNA replication and repair in bacteria. Resistance to these compounds has been mapped to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase. asm.orgnih.gov Further studies suggest that P4Cs may represent a new structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs) that exhibit a binding mode similar to gepotidacin acs.org.

There is no specific information regarding the interaction of this compound with dopamine (B1211576) reuptake mechanisms. However, piperidine-based structures are known to interact with the dopamine transporter (DAT). For example, piperazine-based dopamine transporter inhibitors like GBR12909 have been shown to induce a conformational change in the transporter protein upon binding nih.gov. The interaction of various blockers and substrates with the dopamine transporter is a key area of research for understanding the modulation of dopaminergic signaling kirj.eefrontiersin.org. The affinity and selectivity of these compounds for DAT are influenced by the substituents on the piperidine (B6355638) ring.

Direct evidence for the modulation of Cav3.2 T-type calcium channels by this compound is not available. T-type calcium channels, including the Cav3.2 isoform, are low-voltage-activated channels that play a role in various physiological processes such as neuronal excitability and muscle contraction nih.gov. The activity of these channels can be modulated by a variety of small molecules nih.govmdpi.com. For instance, synthetic cannabinoid receptor agonists like MDMB-CHMICA and AMB-CHMINACA have been found to be potent inhibitors of Cav3.2 channels biorxiv.org. The modulation of these channels is an area of interest for the development of treatments for conditions like epilepsy and pain mdpi.combiorxiv.org.

Exploration of Proposed Biochemical Pathways

While there are no specific studies on oxidative stress induction by this compound, compounds containing a sulfonamide group have been implicated in oxidative stress pathways. The metabolism of certain sulfonamides can lead to the formation of reactive metabolites, which in turn can generate reactive oxygen species (ROS) nih.govresearchgate.net. This increase in ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA. This mechanism is thought to contribute to the pathophysiology of hypersensitivity reactions to some sulfonamide drugs nih.govresearchgate.net. The nitro group on the benzene ring could also potentially be bioreduced under hypoxic conditions to form reactive species that contribute to cellular stress.

Due to the lack of specific research findings for this compound, no data tables can be generated at this time.

Molecular Basis of Ligand-Receptor Binding

For derivatives of piperidine and sulfonamide, studies on related compounds have shed light on key structural features that influence receptor binding. For instance, in a study of piperidine-based derivatives targeting the sigma-1 (σ1) receptor, halogen substitutions on the benzenesulfonyl moiety were found to significantly impact binding affinity. This suggests that the electronic properties and steric bulk of substituents on the aromatic ring play a critical role in the interaction with the receptor.

Computational studies, such as molecular docking and dynamics simulations, are instrumental in visualizing and quantifying these interactions. These in silico methods can predict the binding mode of a ligand within a receptor's active site and estimate the binding energy. For example, the analysis of carboxamide derivatives of piperidine as potential antagonists of the CCR5 receptor showed that specific conformations and the presence of the sulfonyl group contributed to increased binding stability.

Table 1: Key Molecular Interactions in Ligand-Receptor Binding of Related Compounds

Interaction TypeStructural Moiety Involved (Ligand)Potential Interacting Residues (Receptor)
Hydrogen BondingCarboxamide group, Sulfonyl groupAspartate, Serine, Threonine
Hydrophobic InteractionsPhenyl ring, Piperidine ringLeucine, Isoleucine, Valine, Phenylalanine
Aromatic InteractionsNitrobenzenesulfonyl groupPhenylalanine, Tyrosine, Tryptophan

This table is illustrative and based on general principles of ligand-receptor interactions for similar chemical scaffolds.

Biochemical Assays for Molecular Target Identification

Identifying the specific molecular target of a compound is a pivotal step in drug discovery and development. A variety of biochemical assays are employed to achieve this, ranging from broad phenotypic screens to specific enzyme or receptor binding assays.

Phenotypic Screening followed by Target Deconvolution: One approach involves screening the compound for its effect on whole cells or organisms and then working backward to identify the molecular target responsible for the observed phenotype. For example, a piperidine carboxamide was identified with anti-malarial activity through phenotypic screening, and subsequent selection of resistant parasites revealed mutations in the proteasome β5 active-site, identifying it as the molecular target.

Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor, its activity can be tested directly against a panel of purified enzymes. For instance, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Radioligand Binding Assays: This technique is used to characterize the interaction of a ligand with a receptor. It involves using a radioactively labeled ligand (radioligand) that is known to bind to the target receptor. The compound of interest is then tested for its ability to displace the radioligand from the receptor. The affinity of the compound for the receptor is determined by its IC50 value, which can be converted to a Ki value. This method was used to determine the binding affinities of novel piperidine-based derivatives to sigma receptors.

Table 2: Overview of Biochemical Assays for Target Identification

Assay TypePrincipleInformation ObtainedExample Application for Related Compounds
Phenotypic ScreeningMeasures the effect of a compound on cellular or organismal phenotype.Identifies compounds with a desired biological effect.Identification of piperidine carboxamides with antimalarial activity.
Enzyme Inhibition AssayMeasures the reduction in the rate of an enzyme-catalyzed reaction.Potency of inhibition (IC50, Ki).Evaluation of sulfonamides as carbonic anhydrase inhibitors.
Radioligand Binding AssayMeasures the displacement of a radiolabeled ligand from its receptor.Binding affinity (IC50, Ki) and receptor selectivity.Determination of sigma receptor affinity for piperidine derivatives.
In Silico AnalysisComputational modeling of ligand-receptor interactions.Predicted binding modes and energies.Analysis of piperidine derivatives as CCR5 antagonists.

These biochemical and computational approaches provide a comprehensive toolkit for elucidating the molecular targets of novel compounds like this compound and understanding the molecular basis of their biological activity.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 1-(2-NITROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE and its analogs is a cornerstone for any future research. While current synthetic routes provide access to these molecules, there is considerable scope for improvement in terms of efficiency, selectivity, and sustainability. Future research should focus on the development of novel synthetic methodologies that address these aspects.

One promising avenue is the exploration of catalytic methods. The use of transition-metal catalysts could offer more efficient and selective pathways for the formation of the sulfonamide bond. For instance, palladium- or copper-catalyzed cross-coupling reactions could provide milder reaction conditions and broader substrate scope compared to traditional methods that often rely on the use of sulfonyl chlorides. mdpi.com Furthermore, the development of stereoselective synthetic routes to access chiral derivatives of the piperidine (B6355638) core could be crucial for investigating the stereochemistry-activity relationships.

Synthetic Strategy Potential Advantages Key Research Focus
Transition-Metal CatalysisMilder reaction conditions, higher selectivity, broader substrate scopeDevelopment of novel catalyst systems (e.g., Palladium, Copper)
Stereoselective SynthesisAccess to enantiomerically pure compounds, study of stereochemistry-activity relationshipsAsymmetric catalysis, use of chiral auxiliaries
Green Chemistry ApproachesReduced environmental impact, improved safety, potential for cost reductionUse of benign solvents, one-pot reactions, enzymatic catalysis

Advanced Spectroscopic Characterization of Excited States and Reaction Intermediates

A thorough understanding of the photophysical and photochemical properties of this compound is essential for elucidating its mechanism of action and for the rational design of new applications. While standard spectroscopic techniques such as NMR and mass spectrometry are routinely used for structural characterization, future research should employ advanced spectroscopic methods to probe the excited states and transient reaction intermediates of this molecule. researchgate.net

Techniques such as time-resolved fluorescence and transient absorption spectroscopy can provide invaluable insights into the dynamics of the excited states, including their lifetimes, decay pathways, and quenching mechanisms. This knowledge is particularly relevant if the nitroaromatic moiety plays a role in the biological activity through photochemical processes, such as the generation of reactive oxygen species. acs.org

Furthermore, the use of techniques like ultrafast infrared (IR) spectroscopy could allow for the direct observation of short-lived reaction intermediates, providing a detailed picture of the reaction mechanisms at a molecular level. This level of understanding is crucial for optimizing reaction conditions in synthetic protocols and for designing new analogs with tailored photochemical properties.

Deeper Elucidation of Molecular Interaction Mechanisms via Biophysical Techniques

To harness the full therapeutic potential of this compound, a deep understanding of its interactions with biological targets is necessary. While initial biological screenings may identify potential activities, a detailed mechanistic understanding requires the application of a suite of biophysical techniques. frontiersin.orgnih.gov

Future research should focus on employing techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantitatively characterize the binding affinity and thermodynamics of the interaction between the compound and its putative protein targets. researchgate.net These methods can provide crucial data on binding constants (Kd), stoichiometry, and the enthalpic and entropic contributions to the binding event.

For a more detailed structural understanding of the binding mode, techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) should be pursued to solve the three-dimensional structure of the compound in complex with its biological target. Additionally, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the dynamics of the interaction and map the binding interface. frontiersin.org Advanced microscopy techniques, such as fluorescence microscopy, can be used to visualize the localization of the compound within cells. frontiersin.org

Biophysical Technique Information Gained Relevance
Surface Plasmon Resonance (SPR)Binding affinity (Kd), kinetics (kon, koff)Quantitative assessment of target engagement
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry, thermodynamics (ΔH, ΔS)Understanding the driving forces of the interaction
X-ray Crystallography / Cryo-EMHigh-resolution 3D structure of the complexDetailed insights into the binding mode
Nuclear Magnetic Resonance (NMR)Solution-state structure, dynamics, binding site mappingCharacterization of the interaction in a near-native environment
Fluorescence MicroscopyCellular localization and distributionVisualizing the compound's behavior in a biological context

Computational Prediction of Novel Analogs with Desired Molecular Interaction Profiles

In conjunction with experimental approaches, computational modeling and simulation play a vital role in modern drug discovery. Future research on this compound should leverage computational tools to predict novel analogs with improved potency, selectivity, and pharmacokinetic properties.

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of the compound and its analogs to their biological targets. nih.gov These simulations can help in identifying key interactions and provide a rational basis for designing new derivatives with enhanced binding affinities. Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed to correlate the structural features of a series of analogs with their biological activity, leading to predictive models for the design of more potent compounds.

Free energy perturbation (FEP) and thermodynamic integration (TI) are more rigorous computational methods that can be used to accurately predict the binding free energies of new analogs, thereby prioritizing the synthesis of the most promising candidates. These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly accelerate the drug discovery process.

Exploration of New Chemical Biology Applications as Molecular Tools

Beyond its potential as a therapeutic agent, this compound and its derivatives could also serve as valuable molecular tools in chemical biology. The unique structural features of this compound, including the nitrobenzenesulfonyl group and the piperidine-4-carboxamide scaffold, could be exploited for the development of chemical probes to study biological processes.

For instance, by incorporating a fluorescent tag or a photo-crosslinking group, derivatives of this compound could be used to identify and visualize its cellular targets. Such probes would be instrumental in target validation and in elucidating the mechanism of action. Furthermore, the development of biotinylated or clickable analogs would enable the use of affinity-based proteomics to pull down and identify the interacting proteins from cell lysates.

The exploration of this compound as a fragment for fragment-based drug discovery is another promising avenue. The piperidine-4-carboxamide core could serve as a versatile scaffold for the development of inhibitors for a wide range of enzymes and receptors. By systematically exploring the chemical space around this core, it may be possible to identify novel starting points for drug discovery programs targeting various diseases.

Q & A

Q. How should researchers interpret contradictory results between in vitro and in vivo efficacy studies?

  • Methodological Answer :
  • Pharmacokinetic Bridging : Measure plasma/tissue concentrations in vivo to confirm bioavailable doses match in vitro IC50_{50}.
  • Metabolite Profiling : Identify active/inactive metabolites via LC-MS to explain efficacy gaps.
  • Species-Specific Factors : Compare target homology (human vs. animal models) to assess translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.